molecular formula C16H31N3O7 B605870 Azido-PEG5-CH2CO2-t-Bu CAS No. 1448451-72-6

Azido-PEG5-CH2CO2-t-Bu

Cat. No.: B605870
CAS No.: 1448451-72-6
M. Wt: 377.44
InChI Key: OUBLZQPJPYRIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG5-CH2CO2-t-Bu is a non-cleavable linker for bio-conjugation that contains an Azide group . It has a molecular weight of 377.4 g/mol and a molecular formula of C16H31N3O7 .


Synthesis Analysis

This compound is a PEG derivative containing an azide group and a t-butyl ester . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

This compound contains a total of 56 bonds; 25 non-H bonds, 3 multiple bonds, 19 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 positively charged N and 5 ethers (aliphatic) .


Chemical Reactions Analysis

The azide group in this compound can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 377.4 g/mol and a molecular formula of C16H31N3O7 . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

  • Dynamic Cell Adhesion and Shape Change : Azido-functionalized PEGs like Azido-PEG5-CH2CO2-t-Bu have been used to create substrates for controlled cell adhesion. This allows for dynamic triggering of cell adhesion, migration, and shape change, making it a valuable tool in tissue motility assays and coculturing experiments (van Dongen et al., 2013).

  • Conjugation Chemistry and Drug Delivery : These compounds are increasingly applied in conjugation chemistry and targeted drug delivery. Their incorporation into nanoparticle-forming polymeric systems enhances the effectiveness of drug delivery mechanisms, as demonstrated by Semple et al. (2016).

  • "Click" Chemistry for Ligand Conjugation : The azido group in this compound facilitates "click" chemistry, enabling the efficient conjugation of various ligands for bioconjugation and drug delivery applications. Hiki and Kataoka (2007) have showcased the synthesis of azido-terminated heterobifunctional PEG derivatives for this purpose.

  • Microwave-Assisted Drug Conjugation : The azido-carrying biodegradable polymers have been used in microwave-assisted click chemistry for the preparation of functionalized copolymers, facilitating drug conjugation. This application has potential in drug delivery, as noted by Hu et al. (2013).

  • PEGylation of Proteins : Azido-PEG compounds are employed in the PEGylation of proteins, improving their therapeutic properties. Deiters et al. (2004) describe a methodology for the site-specific PEGylation of proteins using azido-functionalized PEGs.

  • Magnetic Molecule Materials : Azido compounds, including those in the PEG family, play a significant role in the construction of magnetic molecule materials, as discussed by Zeng et al. (2009).

Mechanism of Action

Safety and Hazards

Azido-PEG5-CH2CO2-t-Bu should be stored at -20°C . It is for research use only and not for clinical use .

Future Directions

Azido-PEG5-CH2CO2-t-Bu is a promising compound in the field of drug delivery, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs . Its unique properties, such as its ability to form a stable triazole linkage via Click Chemistry, make it a valuable tool in the synthesis of these complex molecules .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O7/c1-16(2,3)26-15(20)14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-18-19-17/h4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBLZQPJPYRIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG5-CH2CO2-t-Bu
Reactant of Route 2
Reactant of Route 2
Azido-PEG5-CH2CO2-t-Bu
Reactant of Route 3
Reactant of Route 3
Azido-PEG5-CH2CO2-t-Bu
Reactant of Route 4
Reactant of Route 4
Azido-PEG5-CH2CO2-t-Bu
Reactant of Route 5
Reactant of Route 5
Azido-PEG5-CH2CO2-t-Bu
Reactant of Route 6
Azido-PEG5-CH2CO2-t-Bu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.